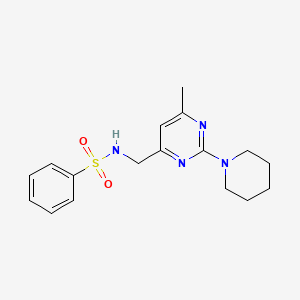

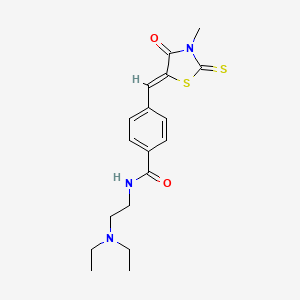

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications

a. Antitubercular Agents: Researchers have designed and synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, aiming to identify potent agents for tuberculosis therapy .

b. Cancer Research: N-(piperidine-4-yl) benzamide compounds have been investigated for their effects against cancer cells. These studies highlight the importance of the piperidine nucleus in drug discovery, emphasizing its potential as a scaffold for developing anticancer agents .

Chemical Synthesis

Piperidine derivatives are essential building blocks in organic synthesis. Researchers have explored various methods for their efficient preparation:

a. Cyclization and Functionalization: Efficient synthetic routes for substituted piperidines have been developed, including cyclization reactions, multicomponent reactions, and functionalization strategies. These methods enable the rapid construction of diverse piperidine-based compounds .

b. Hydrogenation and Annulation: Hydrogenation and annulation reactions have been employed to access condensed piperidines and spiropiperidines. These transformations provide access to structurally diverse molecules with potential biological activity .

Biological Evaluation

The biological evaluation of synthetic and natural piperidines is critical for identifying potential drug candidates. Researchers assess their pharmacological activity, binding affinity, and selectivity against specific targets. The piperidine moiety often contributes to the desired biological effects .

properties

IUPAC Name |

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-14-12-15(20-17(19-14)21-10-6-3-7-11-21)13-18-24(22,23)16-8-4-2-5-9-16/h2,4-5,8-9,12,18H,3,6-7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEOHHGCVWTKLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2641290.png)

![3-Benzoyl-6-ethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2641293.png)

![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)

methanol](/img/structure/B2641297.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)

![Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B2641305.png)

![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol](/img/structure/B2641306.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641310.png)

![1-[(4-Nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one](/img/structure/B2641312.png)